molecular formula C7H7ClO2S B8100041 Methyl 3-chloro-5-methylthiophene-2-carboxylate

Methyl 3-chloro-5-methylthiophene-2-carboxylate

Cat. No. B8100041
M. Wt: 190.65 g/mol
InChI Key: UMDGZIJFOBJTJS-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

A mixture of 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester (5.0 g, 29.2 mmol) in 6N HCl (25 ml) was cooled to 0° C. (ice bath). A solution of sodium nitrite (2.01 g, 29.2 mmol) in water (5 ml) was added dropwise and the mixture was stirred at 0° C. for 60 min This mixture was then added to a solution of copper(I)chloride (2.89 g, 29.2 mmol) in conc. HCl (25 ml) at 0° C. The reaction mixture was stirred at room temperature then warmed to 65° C. until gas evolution had ceased. The reaction mixture was diluted with water and extracted with EtOAc (2×150 mL), washed with water, brine, dried over sodium sulfate, filtered and evaporated. The residue was purified by column (0-30% EtOAc in hexane) to give 4.4 g (79%) yellow oil product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
copper(I)chloride
Quantity
2.89 g
Type
catalyst
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH3:11])=[CH:8][C:9]=1N)=[O:4].N([O-])=O.[Na+].[ClH:16]>O.[Cu]Cl>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH3:11])=[CH:8][C:9]=1[Cl:16])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1N)C
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.01 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
copper(I)chloride
Quantity
2.89 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 60 min This mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 65° C. until gas evolution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column (0-30% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.